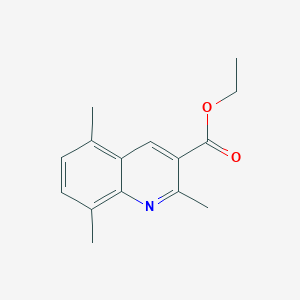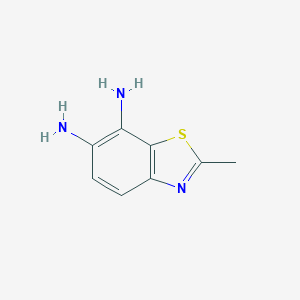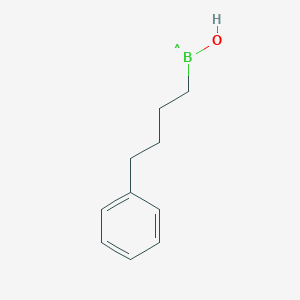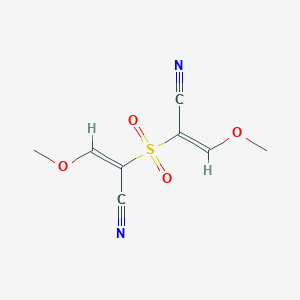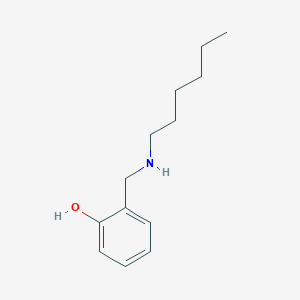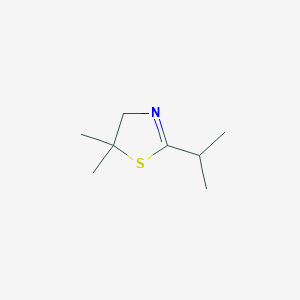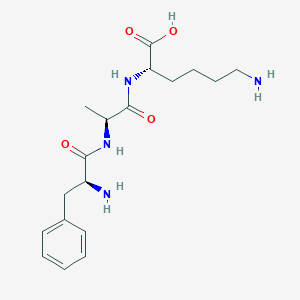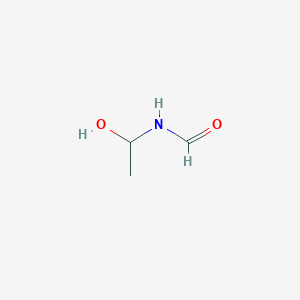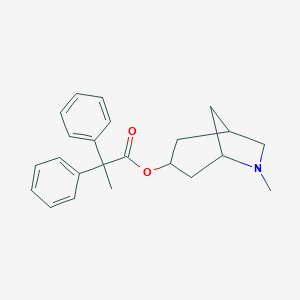
3-Trimethylsilanylmethyl-phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Trimethylsilanylmethyl-phenol, also known as TMSMP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been found to have a variety of interesting properties that make it useful in a range of laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
3-Trimethylsilanylmethyl-phenol has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of organic synthesis. 3-Trimethylsilanylmethyl-phenol has been found to be a highly effective reagent for the synthesis of a variety of organic compounds, including alcohols, ketones, and esters. This makes it a valuable tool for researchers looking to develop new compounds for use in a range of applications.
Wirkmechanismus
The mechanism of action of 3-Trimethylsilanylmethyl-phenol is not fully understood, but it is believed to involve the formation of a stable intermediate that is highly reactive. This intermediate can then react with a range of other compounds, leading to the formation of new products. The high reactivity of 3-Trimethylsilanylmethyl-phenol makes it a valuable tool for researchers looking to develop new compounds with specific properties.
Biochemische Und Physiologische Effekte
3-Trimethylsilanylmethyl-phenol has been found to have a range of biochemical and physiological effects. In particular, it has been found to have anti-inflammatory and antioxidant properties. These properties make it a potential candidate for the development of new drugs for the treatment of a range of diseases, including cancer and cardiovascular disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-Trimethylsilanylmethyl-phenol is its high reactivity. This makes it a valuable tool for researchers looking to develop new compounds with specific properties. However, 3-Trimethylsilanylmethyl-phenol can also be difficult to work with, as it is highly reactive and can be difficult to handle. Additionally, the synthesis of 3-Trimethylsilanylmethyl-phenol can be time-consuming and expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are a range of future directions for research on 3-Trimethylsilanylmethyl-phenol. One area of interest is in the development of new drugs for the treatment of cancer and other diseases. 3-Trimethylsilanylmethyl-phenol has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the development of new drugs. Additionally, researchers are interested in exploring the potential applications of 3-Trimethylsilanylmethyl-phenol in the field of organic synthesis, as it has been found to be a highly effective reagent for the synthesis of a range of organic compounds.
Conclusion:
In conclusion, 3-Trimethylsilanylmethyl-phenol is a valuable tool for researchers looking to develop new compounds for use in a range of applications. Its high reactivity and potential applications in the development of new drugs make it an area of significant interest for researchers. While there are limitations to its use in some experiments, the potential benefits of 3-Trimethylsilanylmethyl-phenol make it an area of ongoing research.
Synthesemethoden
The synthesis of 3-Trimethylsilanylmethyl-phenol involves the reaction of 3-hydroxybenzaldehyde with trimethylsilylmethyl magnesium bromide. This reaction produces a yellow solid, which is then purified using column chromatography. This method has been found to be highly effective in producing high-quality 3-Trimethylsilanylmethyl-phenol, with yields of up to 80%.
Eigenschaften
CAS-Nummer |
101145-03-3 |
|---|---|
Produktname |
3-Trimethylsilanylmethyl-phenol |
Molekularformel |
C10H16OSi |
Molekulargewicht |
180.32 g/mol |
IUPAC-Name |
3-(trimethylsilylmethyl)phenol |
InChI |
InChI=1S/C10H16OSi/c1-12(2,3)8-9-5-4-6-10(11)7-9/h4-7,11H,8H2,1-3H3 |
InChI-Schlüssel |
LAQPATCJXXDEHK-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Kanonische SMILES |
C[Si](C)(C)CC1=CC(=CC=C1)O |
Synonyme |
3-TRIMETHYLSILANYLMETHYL-PHENOL |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2'R,3'S,8'R)-3',4,5',6-tetrahydroxy-2',8'-bis(4-hydroxyphenyl)spiro[1-benzofuran-2,9'-2,3,4,8-tetrahydrofuro[2,3-h]chromene]-3-one](/img/structure/B8995.png)



